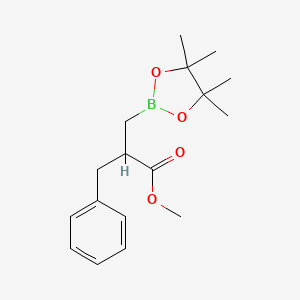
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester likely undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boron-associated organic group from the boronic acid derivative to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways and synthetic procedures .
Result of Action
The molecular and cellular effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester’s action would depend on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, its role would be to contribute an organic group to the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester can be influenced by various environmental factors. For instance, the efficiency of its transmetalation with palladium (II) complexes in Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .
Biochemical Analysis
Biochemical Properties
2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of human ATP-dependent proteinase ClpXP, a crucial enzyme involved in protein degradation . The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain proteases, leading to alterations in protein turnover and cellular homeostasis . Additionally, its impact on gene expression can result in changes in the levels of various proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester exerts its effects through several mechanisms. One primary mechanism involves the binding of the boronic acid moiety to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable covalent bonds, which can alter the enzyme’s structure and function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its inhibitory capacity.
Metabolic Pathways
2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester is involved in various metabolic pathways, particularly those related to protein degradation and synthesis. This compound interacts with enzymes such as proteases and kinases, affecting their activity and, consequently, the metabolic flux of various pathways . The interaction with these enzymes can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with target enzymes and proteins, influencing its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-Benzyl-3-methoxy-3-oxopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is used extensively in scientific research:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers
Comparison with Similar Compounds
- Phenylboronic acid Pinacol Ester
- 4-Methoxyphenylboronic acid Pinacol Ester
- 2-Methylphenylboronic acid Pinacol Ester
Uniqueness: methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its benzyl and methoxy groups provide additional functionalization options, making it versatile in various synthetic applications .
Properties
IUPAC Name |
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREWBKGGLFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
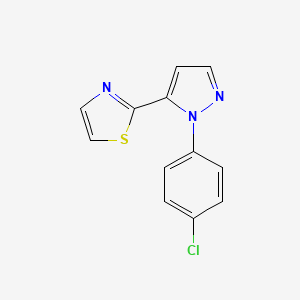
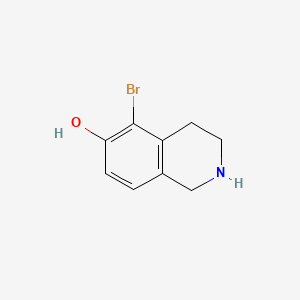

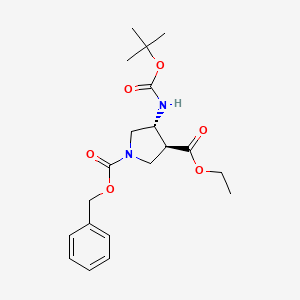
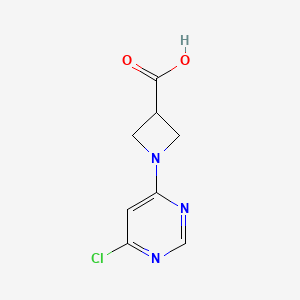
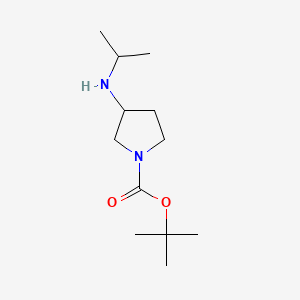
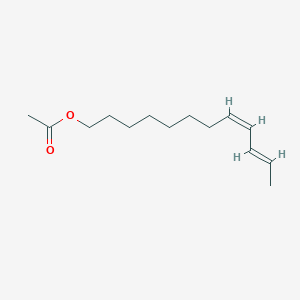
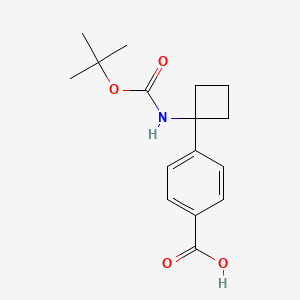
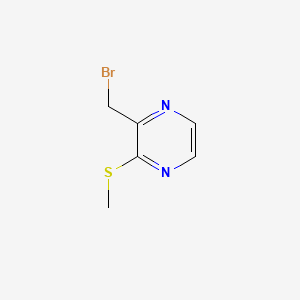
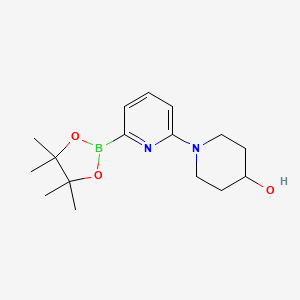
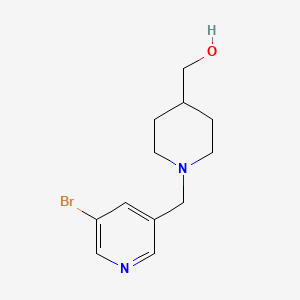
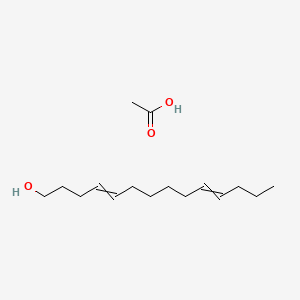
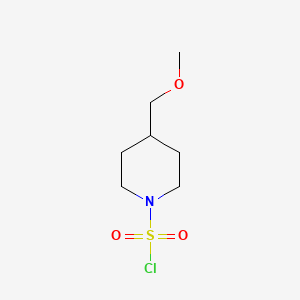
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
